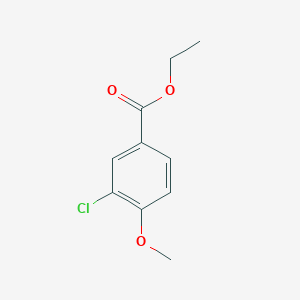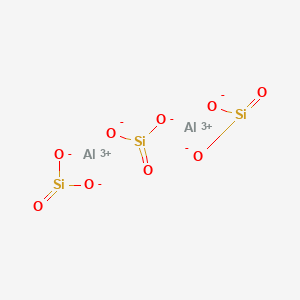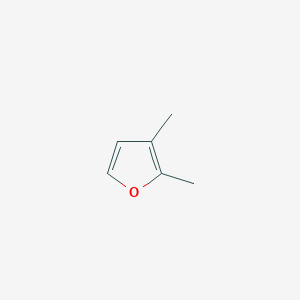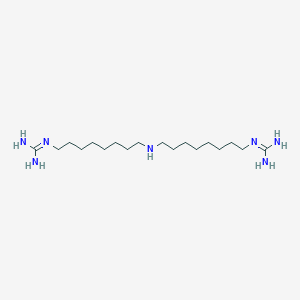
Dioxidosqualene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxidosqualene is a naturally occurring triterpene that is found in certain plants and marine organisms. It has gained attention in recent years due to its potential applications in various fields of science, including medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Dioxidosqualene has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Studies have shown that dioxidosqualene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antiviral properties, particularly against HIV and herpes viruses.
In addition to its medical applications, dioxidosqualene has also been studied for its potential use in agriculture. It has been shown to have antifungal properties, making it a potential alternative to synthetic fungicides. Dioxidosqualene has also been shown to enhance plant growth and improve crop yield.
Mecanismo De Acción
The mechanism of action of dioxidosqualene is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of cancer and virus-infected cells, leading to their death. Dioxidosqualene may also interfere with the replication of viruses by inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects:
Dioxidosqualene has been shown to have low toxicity and is generally considered safe for use in lab experiments. However, studies have shown that high doses of dioxidosqualene can cause liver damage in animals. It is important to note that the effects of dioxidosqualene on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dioxidosqualene has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe option for researchers. It also has a wide range of potential applications, making it a versatile compound for use in various fields of science.
However, there are also limitations to using dioxidosqualene in lab experiments. Its low solubility in water can make it difficult to work with, and its stability can be affected by light and heat. Additionally, the cost of synthesizing dioxidosqualene can be prohibitive for some research groups.
Direcciones Futuras
There are several future directions for research on dioxidosqualene. One area of interest is its potential use as a natural alternative to synthetic fungicides in agriculture. Further research is needed to determine its efficacy and safety in this application.
Another area of interest is its potential use in the treatment of viral infections, particularly HIV. Studies have shown promising results in vitro, but further research is needed to determine its efficacy in vivo.
Finally, there is also interest in studying the mechanism of action of dioxidosqualene in more detail. Understanding how it works at the molecular level could lead to the development of more effective treatments for cancer and infectious diseases.
Conclusion:
Dioxidosqualene is a naturally occurring triterpene with potential applications in medicine, agriculture, and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand its potential, dioxidosqualene shows promise as a versatile and safe compound for use in various fields of science.
Métodos De Síntesis
Dioxidosqualene is synthesized from squalene, a hydrocarbon found in shark liver oil and other sources. The synthesis process involves the oxidation of squalene using various reagents, resulting in the formation of dioxidosqualene. The yield of dioxidosqualene can be improved by optimizing the reaction conditions, such as temperature, time, and the type of oxidizing agent used.
Propiedades
IUPAC Name |
3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSNIWLJXCBGG-TXLDAEQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane | |
CAS RN |
31063-19-1 |
Source


|
| Record name | 2,3,22,23-Dioxidosqualene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














